Cas no 2138335-52-9 (5-(4-Chlorophenyl)-3-(trifluoromethyl)pyridin-2-amine)

5-(4-Chlorophenyl)-3-(trifluoromethyl)pyridin-2-amine is a fluorinated pyridine derivative featuring a chlorophenyl substituent at the 5-position and a trifluoromethyl group at the 3-position. This compound is of interest in pharmaceutical and agrochemical research due to its structural motifs, which are known to enhance bioactivity and metabolic stability. The presence of both chlorine and trifluoromethyl groups contributes to its potential as a versatile intermediate in the synthesis of biologically active molecules. Its well-defined chemical structure allows for precise modifications, making it valuable in the development of novel therapeutic agents and crop protection chemicals. High purity and stability further support its utility in advanced synthetic applications.
5-(4-Chlorophenyl)-3-(trifluoromethyl)pyridin-2-amine structure
2138335-52-9 structure
Product Name:5-(4-Chlorophenyl)-3-(trifluoromethyl)pyridin-2-amine
CAS No:2138335-52-9
MF:C12H8ClF3N2
MW:272.653532028198
CID:5269435
Update Time:2025-10-30

5-(4-Chlorophenyl)-3-(trifluoromethyl)pyridin-2-amine Chemical and Physical Properties

Names and Identifiers

    • 5-(4-Chlorophenyl)-3-(trifluoromethyl)pyridin-2-amine
    • Inchi: 1S/C12H8ClF3N2/c13-9-3-1-7(2-4-9)8-5-10(12(14,15)16)11(17)18-6-8/h1-6H,(H2,17,18)
    • InChI Key: SZVGWZHZRMYLIG-UHFFFAOYSA-N
    • SMILES: C1(N)=NC=C(C2=CC=C(Cl)C=C2)C=C1C(F)(F)F

5-(4-Chlorophenyl)-3-(trifluoromethyl)pyridin-2-amine Pricemore >>

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Additional information on 5-(4-Chlorophenyl)-3-(trifluoromethyl)pyridin-2-amine

Comprehensive Overview of 5-(4-Chlorophenyl)-3-(trifluoromethyl)pyridin-2-amine (CAS No. 2138335-52-9)

5-(4-Chlorophenyl)-3-(trifluoromethyl)pyridin-2-amine (CAS No. 2138335-52-9) is a specialized heterocyclic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural features. The molecule combines a pyridine core with substituents like 4-chlorophenyl and trifluoromethyl groups, which are known to enhance bioactivity and metabolic stability. Researchers are particularly interested in its potential applications as a kinase inhibitor or intermediate for drug synthesis, aligning with current trends in precision medicine and targeted therapies.

In recent years, the demand for trifluoromethyl-containing compounds like CAS 2138335-52-9 has surged, driven by their role in optimizing drug candidates' lipophilicity and bioavailability. This compound’s chlorophenyl-pyridine scaffold is frequently explored in cancer research and CNS drug development, addressing high-traffic search queries such as "novel kinase inhibitors 2024" or "fluorinated compounds in drug design." Its synthesis often involves Pd-catalyzed cross-coupling or nucleophilic aromatic substitution, methodologies widely discussed in organic chemistry forums.

From an industrial perspective, 5-(4-Chlorophenyl)-3-(trifluoromethyl)pyridin-2-amine is valued for its scalability and compatibility with green chemistry principles. Innovations in catalytic fluorination and flow chemistry have streamlined its production, reducing waste and energy consumption—a key concern for sustainable manufacturing. These advancements resonate with ESG-focused investors and researchers searching for "eco-friendly synthetic routes" or "cost-effective fluorinated intermediates."

Analytical characterization of CAS 2138335-52-9 typically employs HPLC-MS, NMR spectroscopy, and X-ray crystallography, ensuring high purity for preclinical studies. Its physicochemical properties (e.g., logP, solubility) are critical for formulation scientists, as evidenced by frequent searches like "pyridine amine solubility enhancement." Regulatory agencies classify it as non-hazardous under standard handling conditions, though proper PPE protocols are recommended during lab-scale operations.

Future directions for this compound include exploring its structure-activity relationships (SAR) in antiviral or anti-inflammatory contexts, leveraging AI-driven molecular modeling tools. The rise of fragment-based drug discovery further positions 2138335-52-9 as a versatile building block, meeting the demand for "small molecule libraries" and "high-throughput screening hits." Collaborative studies between academia and biotech firms continue to uncover its untapped potential, making it a staple in modern medicinal chemistry.

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